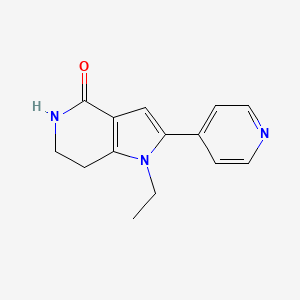

Pkn1/2-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pkn1/2-IN-1 es un inhibidor potente, con penetración celular y selectivo de la proteína quinasa N2 (PRK2) con un valor de IC50 de 16 nM y un valor de Ki de 8 nM . También inhibe la proteína quinasa N1 (PRK1) con un valor de IC50 de 108 nM y un valor de Ki de 210 nM . Este compuesto se utiliza principalmente en la investigación científica para estudiar el papel de PRK2 en varios procesos celulares.

Métodos De Preparación

La síntesis de Pkn1/2-IN-1 implica varios pasos, comenzando con la preparación de la estructura central de dihidropirrolopiridinona. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de dihidropirrolopiridinona se sintetiza a través de una serie de reacciones de condensación y ciclación.

Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para mejorar su actividad inhibitoria y selectividad hacia PRK2.

Análisis De Reacciones Químicas

Pkn1/2-IN-1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el compuesto.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes sustituyentes en la estructura central.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Pkn1/2-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta química para estudiar el papel de PRK2 en varios procesos químicos.

Mecanismo De Acción

Pkn1/2-IN-1 ejerce sus efectos inhibiendo selectivamente la actividad de PRK2. El compuesto se une al sitio de unión al ATP de PRK2, previniendo su fosforilación y posterior activación . Esta inhibición interrumpe las vías de señalización aguas abajo reguladas por PRK2, lo que lleva a varios efectos celulares como la reducción de la proliferación celular y el aumento de la apoptosis . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización AKT/GSK3β y la vía de activación del inflamasoma de pirina .

Comparación Con Compuestos Similares

Pkn1/2-IN-1 es único en su alta selectividad y potencia hacia PRK2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

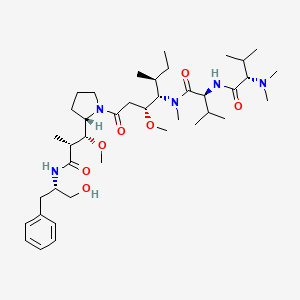

Briostatina-1: Un producto natural que activa PRK2 pero tiene un mecanismo de acción diferente y menor selectividad.

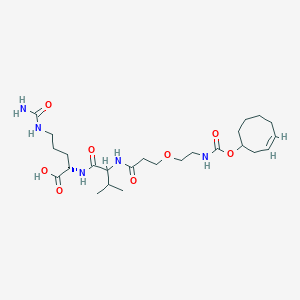

Ácido Araquidónico: Un ácido graso que puede activar PRK2 pero es menos potente y selectivo en comparación con this compound.

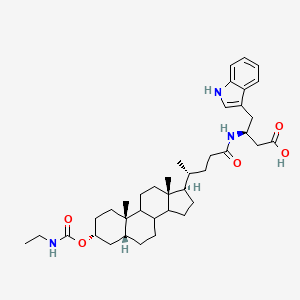

This compound se destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar los procesos celulares relacionados con PRK2 y las posibles aplicaciones terapéuticas.

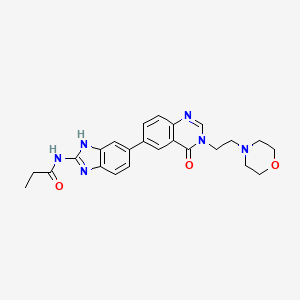

Propiedades

Fórmula molecular |

C14H15N3O |

|---|---|

Peso molecular |

241.29 g/mol |

Nombre IUPAC |

1-ethyl-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one |

InChI |

InChI=1S/C14H15N3O/c1-2-17-12-5-8-16-14(18)11(12)9-13(17)10-3-6-15-7-4-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,16,18) |

Clave InChI |

RVODROMIHSQWCT-UHFFFAOYSA-N |

SMILES canónico |

CCN1C2=C(C=C1C3=CC=NC=C3)C(=O)NCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)

![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)